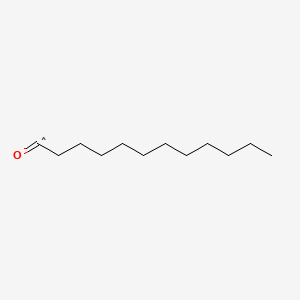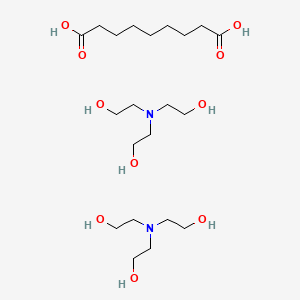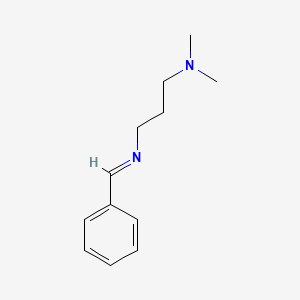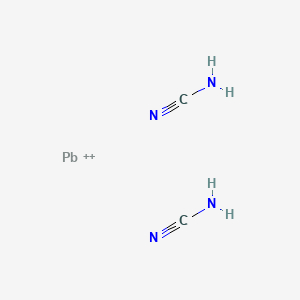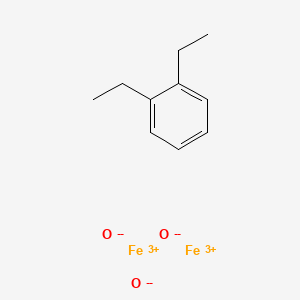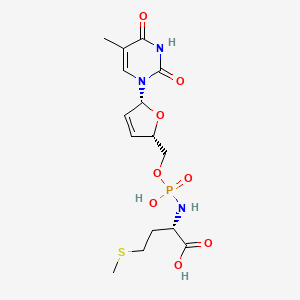
Benz(a)anthracene, 5-fluoro-12-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 5-fluoro-12-methyl- is a polycyclic aromatic hydrocarbon with the molecular formula C19H13F This compound is a derivative of benzanthracene, where a fluorine atom is substituted at the 5th position and a methyl group at the 12th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 5-fluoro-12-methyl- typically involves multi-step organic reactions. One common method includes the fluorination of benzanthracene followed by methylation. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The methylation step can be carried out using methyl iodide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: Benz(a)anthracene, 5-fluoro-12-methyl- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The compound can undergo electrophilic substitution reactions, where the fluorine or methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benz(a)anthracene, 5-fluoro-12-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene, 5-fluoro-12-methyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and has been studied for its potential carcinogenic effects. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound without the fluorine and methyl substitutions.
7,12-Dimethylbenz(a)anthracene: Another derivative with two methyl groups at different positions.
Benzo(a)pyrene: A related polycyclic aromatic hydrocarbon with known carcinogenic properties.
Uniqueness: Benz(a)anthracene, 5-fluoro-12-methyl- is unique due to the specific positions of the fluorine and methyl groups, which can significantly alter its chemical properties and biological interactions compared to its analogs.
Propriétés
Numéro CAS |
2793-07-9 |
|---|---|
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
5-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-7-3-2-6-13(15)10-14-11-18(20)16-8-4-5-9-17(16)19(12)14/h2-11H,1H3 |
Clé InChI |
HFDOUUJZAVAVDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3C(=CC2=CC4=CC=CC=C14)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


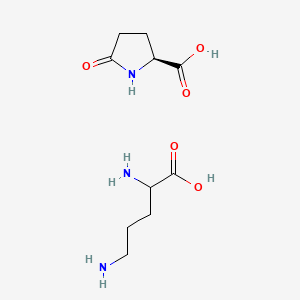
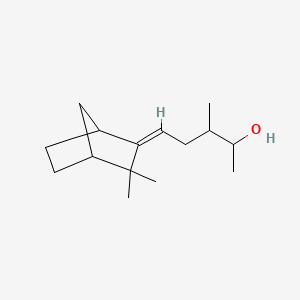
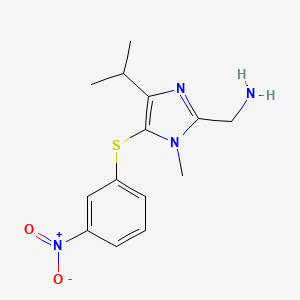
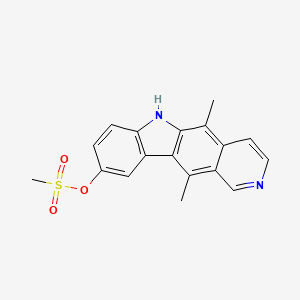
![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)

